(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol
CAS No.: 1565845-63-7
Cat. No.: VC4591113
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1565845-63-7 |
|---|---|
| Molecular Formula | C11H10ClNO2 |
| Molecular Weight | 223.66 |
| IUPAC Name | (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanol |
| Standard InChI | InChI=1S/C11H10ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-7,14H,1H3/t7-/m0/s1 |
| Standard InChI Key | SQYVFTREWNTIKO-ZETCQYMHSA-N |
| SMILES | CC(C1=CC(=NO1)C2=CC=C(C=C2)Cl)O |
Introduction
The compound (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is a specific stereoisomer of a chemical structure that incorporates an oxazole ring, a chlorophenyl group, and an ethanol moiety. While specific detailed information on this exact compound is not readily available in the provided search results, we can infer its properties and potential applications based on related compounds and general principles of organic chemistry.
Biological Activity and Applications
Compounds containing oxazole rings and chlorophenyl groups can exhibit various biological activities, such as antimicrobial, anti-inflammatory, or antiviral properties. The specific biological activity of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol would depend on its stereochemistry and the presence of functional groups that can interact with biological targets.
| Potential Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Possible due to the presence of the oxazole ring and chlorophenyl group |
| Anti-inflammatory Activity | Could be explored based on the structural similarity to known anti-inflammatory compounds |
| Antiviral Activity | Potential activity depending on the compound's ability to interact with viral enzymes or receptors |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume